Bicyclo[2.2.0]hexane-2-methanamine Hydrochloride: A Technical Guide
Bicyclo[2.2.0]hexane-2-methanamine Hydrochloride: A Technical Guide
Executive Summary: The "Spring-Loaded" Scaffold
Bicyclo[2.2.0]hexane-2-methanamine hydrochloride (CAS: 2413903-67-8) represents a distinct class of "ladderane" building blocks. Unlike the ubiquitous bicyclo[1.1.1]pentane (BCP) or spirocyclic systems, the bicyclo[2.2.0]hexane core offers a unique combination of high ring strain (~35 kcal/mol) and proximal exit vectors .
This guide addresses the critical properties, synthesis, and handling of this scaffold. Its value in drug discovery lies in its ability to serve as a conformationally restricted spacer that mimics ortho- or meta-substituted aromatics while significantly increasing the fraction of sp³ carbons (
Part 1: Structural & Physical Characterization
Geometric Configuration
The bicyclo[2.2.0]hexane core is not planar. To minimize torsional strain (eclipsing interactions) inherent in cyclobutane rings, the system adopts a "butterfly" or "open-book" puckered conformation .
-
Bridgehead C-C Bond: Significantly elongated (~1.57–1.58 Å) compared to standard alkanes due to the repulsion between the two cyclobutane rings.
-
Pucker Angle: The dihedral angle between the two wings is approximately 115–120°.
-
Stereochemistry: The 2-methanamine substituent can exist in exo or endo orientations. The exo isomer is generally thermodynamically preferred to minimize steric clash with the bridgehead hydrogens.
Physicochemical Properties Table
| Property | Value / Description | Note |
| CAS Number | 2413903-67-8 | Specific to the 2-methanamine HCl salt. |
| Formula | Free base: | |
| Molecular Weight | 147.65 g/mol | Salt form. |
| pKa (Conjugate Acid) | ~10.2 | Estimated. Slightly lower than cyclohexylmethanamine due to s-character of the strained ring. |
| Solubility | High in | Typical for amine hydrochloride salts. |
| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions. |
| Ring Strain Energy | ~32–37 kcal/mol | "Spring-loaded" reactivity; prone to thermal ring opening >150°C. |
Part 2: Synthesis & Manufacturing Origins
The access to bicyclo[2.2.0]hexane derivatives is non-trivial due to the high strain energy. The primary synthetic entry is photochemical .
Core Construction: The Photochemical [2+2]
The skeleton is most efficiently accessed via the intramolecular [2+2] photocycloaddition of 1,5-dienes or through the hydrogenation of "Dewar Benzene" (bicyclo[2.2.0]hex-2-ene) derivatives.
Key Mechanism: The formation of the C1–C4 bond is thermally forbidden (Woodward-Hoffmann rules) but photochemically allowed.
Functionalization to the Amine
Once the core is established (often as an ester or nitrile), the amine is generated via reduction.
-
Precursor: Bicyclo[2.2.0]hexane-2-carbonitrile or methyl ester.
-
Reduction:
-
From Nitrile: Hydrogenation (Raney Ni/H₂) or Hydride reduction (
). -
From Ester: Reduction to alcohol
Mesylation Azide displacement Staudinger reduction.
-
Synthetic Workflow Visualization
Figure 1: Synthetic logic flow from acyclic/monocyclic precursors to the target salt.
Part 3: Reactivity & Stability Profile
Thermal Stability: The "Forbidden" Opening
The most critical stability concern is the electrocyclic ring opening to 1,5-hexadiene derivatives.
-
Mechanism: This process is a thermally forbidden disrotatory opening (4n electrons).
-
Implication: Despite the high strain, the molecule is kinetically stable at room temperature and up to ~100–120°C. The activation energy barrier (
) is sufficiently high because the "allowed" conrotatory path would lead to a trans-cyclohexene (highly unstable). -
Storage: The HCl salt is stable at room temperature but should be kept refrigerated (2–8°C) to prevent slow degradation or caking.
Acid/Base Sensitivity
-
Acid: The bicyclo[2.2.0] core is generally stable to Brønsted acids (e.g., HCl, TFA) used in deprotection steps. However, strong Lewis acids (e.g.,
, ) can catalyze skeletal rearrangements. -
Base: The free base is stable. Standard basic workups (NaOH,
) are safe.
Part 4: Medicinal Chemistry Applications
Vector Analysis
The 2-methanamine substituent projects from the rigid core, providing a specific exit vector.
-
Angle: The angle between the bridgehead-bridgehead bond and the substituent is approx. 90°.
-
Bioisosterism: This scaffold serves as a saturated mimic for ortho-substituted benzenes, offering a similar spatial arrangement of substituents but with a 3D topology that can access new binding pockets.
Solubility & Fsp3
Replacing a flat aromatic ring with this saturated, 3D scaffold significantly increases the
-
Result: Improved aqueous solubility and reduced lipophilicity (
), often leading to better oral bioavailability and reduced non-specific binding.
Part 5: Experimental Protocols
Protocol 5.1: Free Basing the Hydrochloride Salt
Context: The salt is the stable storage form, but the free amine is required for coupling.
-
Dissolution: Suspend 1.0 eq of Bicyclo[2.2.0]hexane-2-methanamine HCl in DCM (approx. 0.1 M).[1]
-
Neutralization: Add 2.0 eq of aqueous
or saturated . -
Extraction: Vigorously stir for 10 minutes. Separate the organic layer.[1][2]
-
Drying: Dry over anhydrous
(Avoid if Lewis acid sensitivity is a concern, though usually safe here). -
Usage: Use the solution immediately for the subsequent coupling step. Do not concentrate to dryness with heat due to volatility and potential stability issues of the free base.
Protocol 5.2: Standard Amide Coupling (HATU Method)
Context: Coupling the amine to a carboxylic acid (R-COOH).
-
Activation: To a solution of R-COOH (1.0 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins.
-
Addition: Add the Bicyclo[2.2.0]hexane-2-methanamine HCl salt (1.1 eq) directly to the mixture (the excess DIPEA will free-base it in situ).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: Do not heat above 60°C to avoid thermal ring opening of the bicyclic core.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then
and Brine.
Protocol 5.3: Handling & Storage Decision Tree
Figure 2: Decision matrix for storage and reaction planning.
References
-
Qin, Z., et al. (2026).[3] Molecular dynamics of bicyclo[2.2.0]hex-2-ene ring opening and its polar derivative. National Institutes of Health (PMC). Retrieved from [Link] (Generalized reactivity data).
-
Goldstein, M. J., et al. (1976).[4] Thermal electrocyclic ring opening of bicyclo[2.2.0]hex-2-ene. Journal of the American Chemical Society.[5] (Fundamental stability data).
-
Grygorenko, O. O., et al. (2020). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres. ChemRxiv. Retrieved from [Link]
Sources
- 1. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
